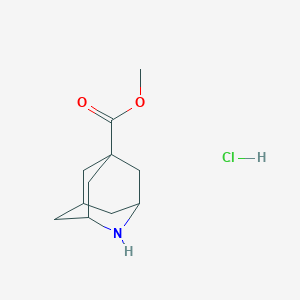

Methyl 2-azaadamantane-5-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-azaadamantane-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2. It is a nitrogen-containing analog of adamantane .

Synthesis Analysis

The synthesis of azaadamantanes, such as “this compound”, involves the introduction of adamantane moieties on diamondoids by amide formation and reduction to the corresponding amine. This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an azaadamantane moiety. Azaadamantanes are nitrogen-containing analogs of adamantane, which contain one or more nitrogen atoms instead of carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include amide formation and reduction. The amide formation is carried out under Schotten–Baumann conditions, and the reduction is performed with BH3·THF .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 231.72 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a rotatable bond count of 2. Its exact mass and monoisotopic mass are 231.1026065 g/mol. The topological polar surface area is 38.3 Ų. It has a heavy atom count of 15 .Scientific Research Applications

Aerobic Alcohol Oxidation

Methyl 2-azaadamantane-5-carboxylate hydrochloride has been found to be effective in organocatalytic aerobic alcohol oxidation. This process is characterized by a wide scope, mild conditions, and an absence of halogens and transition metals. The research demonstrates the potential of this compound in creating efficient, environmentally friendly oxidation systems (Shibuya et al., 2011).

Oxidation of Wood Cellulose

Another application involves the oxidation of wood cellulose, where this compound acts as a catalyst in NaBr/NaClO systems. This process results in oxidized celluloses with high carboxylate contents, offering potential applications in material science and nanotechnology (Takaichi & Isogai, 2013).

Novel Aziridine Esters Synthesis

The compound has been used in synthesizing novel aziridine esters. Such esters are obtained from the addition of aromatic nitrogen heterocycles to 2H-azirine-3-carboxylic esters. These findings contribute to the field of organic synthesis, offering new pathways for the creation of complex organic compounds (Alves et al., 2000).

Solvent-Free Aerobic Oxidation of Alcohols

The compound is pivotal in a green protocol for the aerobic oxidation of alcohols. Its chemical stability and catalytic performance make it an excellent candidate for sustainable and environmentally benign chemical processes (Kuang et al., 2011).

Safety and Hazards

properties

IUPAC Name |

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRKEVAQVFREIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)

![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)

![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)

![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)